molecular formula C8H7IO3 B1338052 2-Iodo-4-methoxybenzoic acid CAS No. 54435-09-5

2-Iodo-4-methoxybenzoic acid

Cat. No. B1338052
CAS RN: 54435-09-5
M. Wt: 278.04 g/mol
InChI Key: QBPHOFYPURZIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methoxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the provided papers do not directly discuss 2-Iodo-4-methoxybenzoic acid, they do provide insights into the reactivity and utility of related iodinated benzoic acid derivatives, particularly 2-iodoxybenzoic acid (IBX), which is a versatile oxidant in organic chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine or iodine-containing reagents. For example, 2-iodoxybenzoic acid (IBX) has been used for the aromatization of tetrahydro-β-carbolines under mild conditions, demonstrating its utility in complex organic syntheses such as the total synthesis of marine indole alkaloid eudistomin U . Additionally, iodobenzene has been utilized as a catalyst in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides . These examples highlight the role of iodine reagents in facilitating cyclization reactions and the formation of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of iodinated benzoic acid derivatives can be complex, as seen in the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid. This compound, an analog of indomethacin, exhibits bond distances and angles that reflect steric strain and a distinct orientation of the iodobenzoyl group compared to its non-iodinated counterpart . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules in chemical reactions.

Chemical Reactions Analysis

Iodinated benzoic acid derivatives, such as IBX, are known for their role in the oxidation of alcohols to aldehydes or ketones. The mechanism of this reaction has been revisited, with computational and experimental studies suggesting that the reductive elimination involving the C-H bond cleavage is the rate-determining step . This insight into the reaction mechanism can inform the development of improved methods for alcohol oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodinated benzoic acid derivatives are influenced by the presence of the iodine atom. For instance, IBX is a powerful oxidant that has been used for the oxidation of alcohols and 1,2-diols in DMSO at room temperature, with yields ranging from good to quantitative10. The presence of iodine imparts unique reactivity patterns to these compounds, enabling a wide range of synthetic applications .

Scientific Research Applications

Summary of the Application

OLEDs are a type of display technology that utilizes organic materials to emit light. 2-Iodo-4-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials used in OLEDs.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 2-Iodo-4-methoxybenzoic acid in the production of OLEDs are not detailed in the available literature.

Results or Outcomes

The outcomes of using 2-Iodo-4-methoxybenzoic acid in the production of OLEDs are not specified in the available literature.

This means it could potentially be used in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and materials science, among others. The specific applications would depend on the particular compounds being synthesized and their respective uses .

  • Organic Chemistry : The compound could be used in the synthesis of complex organic molecules, potentially serving as a key intermediate in multi-step synthesis processes .

  • Medicinal Chemistry : Given its role as a precursor in organic synthesis, 2-Iodo-4-methoxybenzoic acid could potentially be used in the development of new pharmaceuticals .

  • Materials Science : As mentioned earlier, this compound has been used in the production of Organic Light-Emitting Diodes (OLEDs) .

Safety And Hazards

The safety data sheet for 4-Methoxybenzoic acid, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPHOFYPURZIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510702
Record name 2-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxybenzoic acid

CAS RN

54435-09-5
Record name 2-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

150 G. of 4-methoxy-anthranilic acid are suspended in 1 liters of water and 80 ml. of concentrated hydrochloric acid at 0° C. To this suspension is added dropwise over a period of 30 minutes, with stirring at 0°-5° C, a solution of 62 g. of sodium nitrite in 130 ml. of water. The resulting diazonium salt solution is stirred for an additional 15 minutes at 0°-5° C. A solution of 164 g. of potassium iodide in 700 ml. of 5-N sulfuric acid is subsequently added dropwise at 3°-6° C. over a period of 45 minutes. The mixture is stirred at room temperature for 30 minutes and subsequently slowly heated to reflux. After boiling for 2 hours at reflux, the mixture is cooled to room temperature. The separated brown crystals are removed by filtration and washed neutral with water. The filter cake is dried under reduced pressure and there is obtained 2-iodo- 4-methoxy-benzoic acid as brown crystals which melt at 174° C. Then, the 2-iodo-4-methoxy-benzoic acid is converted in the manner described in Example 1 to give the desired starting material, 1-[10,11-dihydro-3-methoxy-8-methyl-dibenz[b,f]oxepin-10-yl]-piperazine, in the form of an oil. The following intermediates are obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
5-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of 50% sulfuric acid (150 ml) and 4-methoxyanthranilic acid (12 g) at 5°-10° C. was added sodium nitrite (5.5 g) in water, followed 10 minutes later by NaI (16.5 g) in water (30-50 ml). The reaction mixture was warmed to room temperature and stirred for 2 hours, then was heated at 60°-70° C. for 10 minutes, followed by stirring at room temperature for 1 hour. The reaction mixture was extracted with ether (4×125 ml) and the combined ether extracts were washed with water (50 ml×2), dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography on silica gel eluting with ether to afford 12 g of 2-iodo-4-methoxybenzoic acid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 (± 10) mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyanthranilic acid (30.5 g, 0.18 mol), water (274.5 ml), and concentrated HCl (36.6 ml) was heated at 75° C. to effect solution and then was cooled to 0° C. The mixture was then treated with NaNO2 (13.3 g) in water (27.5 ml), followed by potassium iodide (45.75 g) in a water (75 ml)/H2SO4 (10.1 ml) solution. The reaction mixture was heated on a steam bath for 2 hours, then excess iodine was steam distilled. The reaction mixture was then cooled and the product was collected by filtration and dried in an oven at 75° C. To afford 39.28 g (78.6%) of crude product. The crude product was treated with toluene, the mixture was filtered and the filtrate was concentrated to afford 26.03 g of 2-iodo-4-methoxybenzoic acid.
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
274.5 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Two
Quantity
45.75 g
Type
reactant
Reaction Step Three
Name
Quantity
10.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methoxybenzoic acid
Reactant of Route 3
2-Iodo-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Iodo-4-methoxybenzoic acid
Reactant of Route 5
2-Iodo-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Iodo-4-methoxybenzoic acid

Citations

For This Compound
32
Citations
M Protiva, K Šindelář, Z Šedivý… - Collection of …, 1979 - cccc.uochb.cas.cz
… The isomeric acid XI was obtained from 2-iodo-4-methoxybenzoic acid by reaction with 4-methoxythiophenol and via intermediates VIII-X. Both acids (VI,XI) were cyclized with …
Number of citations: 12 cccc.uochb.cas.cz
K Šindelář, JO Jílek, J Metyšová… - Collection of …, 1974 - cccc.uochb.cas.cz
… Preparation of ether V started from 4-methoxyanthranilic acid37 which was converted to 2-iodo-4-methoxybenzoic acid. The synthesis proceeded via the intermediates XIIb-XVlb and …
Number of citations: 2 cccc.uochb.cas.cz
J Jílek, J Holubek, E Svátek, J Schlanger… - Collection of …, 1985 - cccc.uochb.cas.cz
… A reaction of 2-iodo-4-methoxybenzoic acid with VIII and potassium carbonate in dimethylformamide in the presence of copper afforded the acid XIX whose ester XXI was reduced with …
Number of citations: 4 cccc.uochb.cas.cz
M Protiva, K Šindelář, Z Šedivý, J Holubek… - Collection of …, 1981 - cccc.uochb.cas.cz
… Reaction of 2-iodo-4-methoxybenzoic acid with 3-methoxythiophenol resulted in the acid II which was transformed via the alcohol III and the nitrile IV to [4-methoxy-2-(3-methoxyphenyl…
Number of citations: 7 cccc.uochb.cas.cz
S Kobayashi, C Kuraishi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
Stabilities of copper, palladium, nickel, cobalt, and iron chelates of various tyres of ligands involving the mercapto and the carbonyl group were compared each other by measuring the …
Number of citations: 4 www.jstage.jst.go.jp
K Cherry, JL Parrain, J Thibonnet… - The Journal of …, 2005 - ACS Publications
… When 2-iodo-4-methoxybenzoic acid was allowed to react with allenylstannane (entries 4 … 2-Iodo-4-methoxybenzoic acid 4c was synthesized from 4-methoxybenzoic acid by a known …
Number of citations: 103 pubs.acs.org
M Protiva, Z Šedivý, J Pomykáček… - Collection of …, 1981 - cccc.uochb.cas.cz
… A reaction of 2-iodo-4-methoxybenzoic acid 1 with 4-chloro-2-methoxythiophenoI3 in a boiling aqueous solution of potassium hydroxide in the presence of copper gave 2-( 4-chloro-2-…
Number of citations: 8 cccc.uochb.cas.cz
NJ Webb, B Fisher, CM Pask, MS Watt, SA Raw… - ARKIVOC, 2024 - arkat-usa.org
… solution in DCM, 4.3 mL, 4.3 mmol) was added dropwise to a solution of 2-iodo-4methoxybenzoic acid (400 mg, 1.44 mmol) in DCM (15 mL, 0.10 M) at 0 C. After 16 hours, the reaction …
Number of citations: 2 www.arkat-usa.org
小林茂, 田川寿美子, 中島成子 - Chemical and Pharmaceutical Bulletin, 1963 - jlc.jst.go.jp
… characterized as 2—iodo—4—hydroxy—benzaldehyde (11), since the oxidation of its O—methylated product with potassium permanganate yielded 2—iodo—4—methoxybenzoic acid (…
Number of citations: 2 jlc.jst.go.jp
S Kobayashi, S Tagawa, S Nakajima - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
… characterized as 2—iodo—4—hydroxy—benzaldehyde (11), since the oxidation of its O—methylated product with potassium permanganate yielded 2—iodo—4—methoxybenzoic acid (…
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.